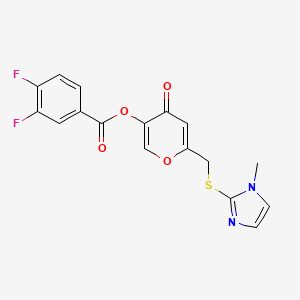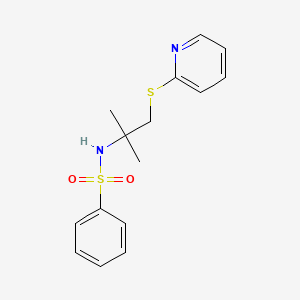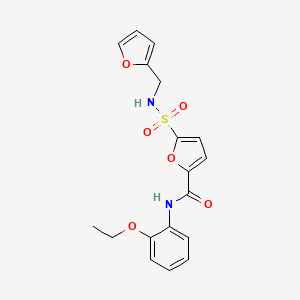
N-(2-ethoxyphenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide, also known as E7820, is a small molecule inhibitor that has been found to have anti-angiogenic and anti-tumor properties. In
Scientific Research Applications
Antiprotozoal Agents
Research has explored the synthesis of compounds related to "N-(2-ethoxyphenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide" for their potential as antiprotozoal agents. For example, novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been synthesized, demonstrating strong DNA affinities and showing excellent in vivo activity against trypanosomal models, suggesting their potential in treating protozoal infections (Ismail et al., 2004).
Antimicrobial and Antioxidant Activities
Compounds structurally related to "N-(2-ethoxyphenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide" have been investigated for their antimicrobial and antioxidant properties. For instance, functionalized N-(4-Bromophenyl)furan-2-carboxamides have been synthesized and shown to possess anti-bacterial activities against drug-resistant bacteria, validating the potential of these compounds in developing new antimicrobial agents (Siddiqa et al., 2022).
Bio-Imaging Applications
A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group has been developed for the discriminative detection of Cd2+ and CN− ions, showcasing the use of these compounds in bio-imaging. This chemosensor has been applied successfully for detecting Cd2+ in live cells and zebrafish larvae, illustrating its utility in environmental monitoring and biological studies (Ravichandiran et al., 2020).
Catalysis and Green Chemistry
Research into the catalytic applications of furan-2-carboxamides has identified their role in the conversion of biomass-derived intermediates into biofuels or fuel additives. For example, sulfonated graphene oxide has been used as an effective catalyst for the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, emphasizing the role of furan-2-carboxamides in sustainable chemistry and catalysis (Antunes et al., 2014).
Antibacterial Activities
Carboxamides and their Cu(II), Zn(II) complexes have been synthesized and characterized, showing antibacterial activities against E. coli. This research demonstrates the potential of furan-2-carboxamide derivatives in developing new antibacterial agents with significant efficacy (Aktan et al., 2017).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-(furan-2-ylmethylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-2-24-15-8-4-3-7-14(15)20-18(21)16-9-10-17(26-16)27(22,23)19-12-13-6-5-11-25-13/h3-11,19H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYBEOGIEQKWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2443034.png)
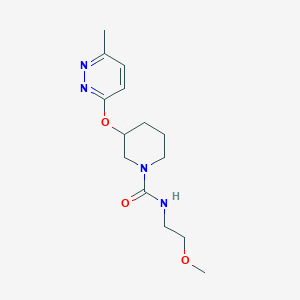
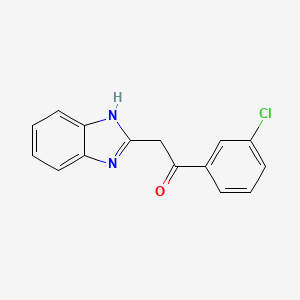
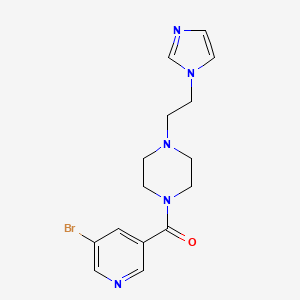
![6-(cyclopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2443040.png)
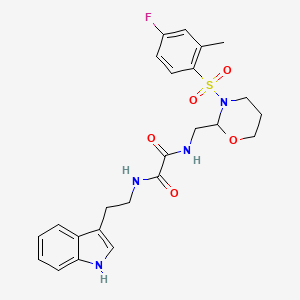
![Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate](/img/structure/B2443044.png)
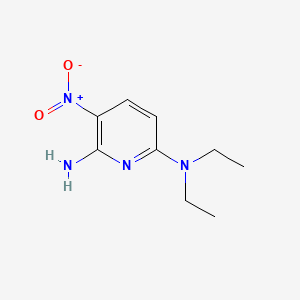
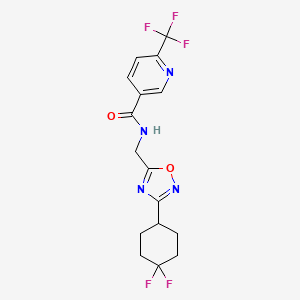

![(4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2443050.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2443051.png)
